5-Amino-1-carboxymethylpyrazole
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Description
5-Amino-1-carboxymethylpyrazole, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-Amino-1-carboxymethylpyrazole is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase . BTK represents a major therapeutic target for B-cell-driven malignancies .
Mode of Action
The compound interacts with its target, BTK, by binding to it and inhibiting its activity . This interaction results in the modulation of the BTK’s function, which is crucial in the signaling pathways of B-cell development and activation .
Biochemical Pathways
The inhibition of BTK by this compound affects the B-cell receptor signaling pathway . This pathway plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, the compound disrupts this pathway, leading to the suppression of B-cell mediated immune responses .
Result of Action
The primary result of this compound’s action is the inhibition of BTK, leading to the suppression of B-cell mediated immune responses . This can result in the reduction of B-cell-driven malignancies, making it a potential therapeutic agent for such conditions .
Biochemical Analysis
Biochemical Properties
5-Amino-1-carboxymethylpyrazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . This suggests that this compound plays a significant role in biochemical reactions, particularly in the context of cancer research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to enhance the synthesis of the GLUT4 receptor and increase metabolic inefficiency, resulting in greater energy burn .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to irreversibly bind to FGFR1, demonstrating its role in enzyme inhibition . Moreover, it has been associated with changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound have been observed to change in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been reported to ameliorate muscular function, cardiac disease, and Duchenne muscular dystrophy (DMD) in animal models by replenishing NAD+ levels via NNMT inhibition .
Metabolic Pathways
This compound is involved in various metabolic pathways. Specific information on the metabolic pathways that the product is involved in, including any enzymes or cofactors that it interacts with, is currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its function. Specific information on how the product is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. Specific information on the subcellular localization of the product and any effects on its activity or function is currently limited .
Properties
IUPAC Name |
2-(5-aminopyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-1-2-7-8(4)3-5(9)10/h1-2H,3,6H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGNFPJNGTWWAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668483 |
Source
|
Record name | (5-Amino-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144991-25-3 |
Source
|
Record name | (5-Amino-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.